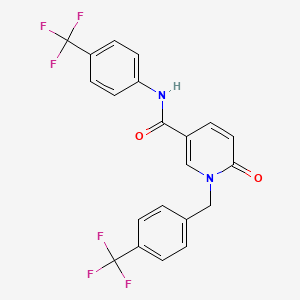

6-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(4-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridinecarboxamide

Description

This compound belongs to the pyridinecarboxamide family, characterized by a 1,6-dihydropyridine core substituted with two trifluoromethyl groups. The molecular formula is C₂₂H₁₅F₆N₂O₂, with a molar mass of 465.36 g/mol. Its structure includes:

- A 4-(trifluoromethyl)benzyl group at the 1-position of the pyridine ring.

- A 4-(trifluoromethyl)phenyl substituent on the carboxamide moiety.

Properties

IUPAC Name |

6-oxo-N-[4-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F6N2O2/c22-20(23,24)15-4-1-13(2-5-15)11-29-12-14(3-10-18(29)30)19(31)28-17-8-6-16(7-9-17)21(25,26)27/h1-10,12H,11H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWKGWYOXZUYGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-oxo-1-(4-(trifluoromethyl)benzyl)-N-(4-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridinecarboxamide (CAS Number: 338783-75-8) is a synthetic derivative with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a complex structure that includes a pyridine ring and trifluoromethyl groups. Its melting point ranges between 251°C and 253°C, indicating good thermal stability .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly in the context of its potential as an insecticide and therapeutic agent.

1. Insecticidal Activity

Recent studies have highlighted the insecticidal properties of compounds related to this structure. For instance, a related compound demonstrated significant toxicity against the tussah silkworm, with an LC50 value of 993.5 mg/L after 96 hours, which is notably higher than that of fipronil (182.2 mg/L) . The mechanism appears to involve disruption of neurophysiological functions in insects.

| Compound | LC50 (mg/L) | Reference |

|---|---|---|

| 6-Oxo-1-(4-(trifluoromethyl)benzyl)-N-(4-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridinecarboxamide | 993.5 | |

| Fipronil | 182.2 |

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways, leading to altered cell proliferation.

- Neurotoxic Effects : The insecticidal properties suggest that the compound may interfere with neurotransmitter systems in target organisms.

Case Study 1: Insect Toxicity

In a controlled laboratory setting, the toxicity of the compound was evaluated on tussah silkworms. The study involved multiple concentrations (200, 320, 520 mg/L), revealing a dose-dependent response with significant mortality rates observed at higher concentrations .

Case Study 2: Anticancer Activity

While direct studies on this specific compound are sparse, related compounds have demonstrated anticancer effects in vitro by inducing apoptosis in cancer cell lines. For example, certain trifluoromethyl-substituted pyridine derivatives have been reported to inhibit growth in breast cancer models .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Studies have indicated that derivatives of pyridine compounds can exhibit significant anticancer properties. Research has shown that modifications in the pyridine structure can lead to enhanced inhibition of cancer cell proliferation, particularly in leukemia and solid tumors .

- The compound's ability to inhibit specific kinases involved in cancer progression is under investigation, with preliminary results suggesting promising efficacy against various cancer cell lines .

- Antihistaminic Effects :

- Neuroprotective Properties :

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of the compound on acute biphenotypic leukemia cells. The results demonstrated that at concentrations of approximately 0.3 µM, the compound inhibited cell proliferation effectively, suggesting a mechanism involving cell cycle arrest and apoptosis induction .

Case Study 2: Antihistaminic Activity

In a clinical trial assessing the antihistaminic properties of similar compounds, it was found that modifications leading to increased trifluoromethyl substitution resulted in enhanced potency as H1 antagonists. This suggests that the structural features of 6-oxo-1-(4-(trifluoromethyl)benzyl)-N-(4-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridinecarboxamide could be optimized for better therapeutic outcomes in allergy treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Structural Analogues and Substituent Variations

Key Comparative Analysis

Substituent Position and Electronic Effects: The target compound features para-substituted trifluoromethyl groups, maximizing steric and electronic effects on both aromatic rings. In contrast, has a meta-trifluoromethyl benzyl group, which reduces symmetry and may alter binding interactions in biological targets.

Core Heterocycle Differences :

- The pyrimidine derivative replaces the pyridine core with a pyrimidine ring, adding a second nitrogen atom. This increases polarity and hydrogen-bonding capacity but reduces lipophilicity compared to the target compound .

Halogen vs. However, the methoxy group in may improve solubility .

Biological Implications :

- Trifluoromethyl groups (target compound and ) are associated with enhanced binding to hydrophobic pockets in enzymes (e.g., kinases). In contrast, the chloro substituent in may confer selectivity for halogen-bonding interactions .

Research Findings and Data Gaps

- Pharmacokinetic Properties : The target compound’s higher molar mass (465.36 vs. 350–415 g/mol for analogues) suggests increased lipophilicity, which may correlate with longer half-lives but poorer aqueous solubility.

- Activity Data: No explicit IC₅₀ or binding affinity data is available in the provided evidence. Further experimental studies are needed to quantify potency differences.

Q & A

Q. What are the recommended synthetic routes for 6-oxo-1-(4-(trifluoromethyl)benzyl)-N-(4-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridinecarboxamide?

The compound is synthesized via multi-step organic reactions starting from substituted benzyl halides and pyridine precursors. A typical approach involves:

Coupling reactions : Formation of the pyridine core via condensation of 3-pyridinecarboxylic acid derivatives with trifluoromethyl-substituted benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Amide bond formation : Reaction of the activated carboxylic acid intermediate (e.g., using HATU or EDCI as coupling agents) with 4-(trifluoromethyl)aniline .

Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Key considerations : Optimize reaction time and temperature to minimize decomposition of trifluoromethyl groups, which are sensitive to harsh acidic/basic conditions .

Q. How is the structural characterization of this compound performed?

Characterization involves:

- Spectroscopy :

- X-ray crystallography : Resolve the dihydropyridine ring conformation and spatial arrangement of trifluoromethyl substituents .

Q. What preliminary biological assays are relevant for this compound?

Initial screens focus on:

- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cellular permeability : Caco-2 monolayer assays to evaluate logP (predicted ~3.5 due to trifluoromethyl groups) and P-gp efflux ratios .

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution patterns) impact target binding and selectivity?

Structure-Activity Relationship (SAR) Insights :

| Modification | Effect on Activity | Reference |

|---|---|---|

| Trifluoromethyl at C4 | Enhances lipophilicity and kinase selectivity | |

| Benzyl vs. phenyl groups | Benzyl improves steric fit in hydrophobic pockets | |

| Pyridine vs. pyridazine | Pyridine core increases metabolic stability |

Q. Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB: 1M17) to model binding modes .

- Free-energy perturbation (FEP) : Quantify ΔΔG changes upon substituent modifications .

Q. How can contradictory data in enzyme inhibition assays be resolved?

Contradictions may arise from:

- Assay conditions : Varying ATP concentrations (e.g., 1 mM vs. 10 µM) affect IC₅₀ values. Standardize using the ADP-Glo™ Kinase Assay .

- Impurity interference : LC-MS purity checks (>98%) to rule out byproducts (e.g., dehalogenated intermediates) .

- Off-target effects : Perform counter-screens against related kinases (e.g., Src, Abl1) .

Q. What strategies optimize the compound’s metabolic stability?

- Deuterium labeling : Replace labile hydrogen atoms in the pyridine ring (e.g., C6-H) to slow CYP450-mediated oxidation .

- Prodrug design : Introduce ester moieties at the carboxamide group to enhance oral bioavailability .

- In vitro microsomal assays : Use human liver microsomes (HLMs) with NADPH cofactor to identify major metabolites .

Q. What advanced techniques validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein denaturation shifts post-treatment .

- Photoaffinity labeling : Incorporate a diazirine moiety into the compound for covalent crosslinking with target proteins .

- CRISPR-Cas9 knockouts : Validate specificity by comparing activity in wild-type vs. kinase-deficient cell lines .

Q. How are computational models used to predict off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.